2-{[methoxy(methyl)amino]methylidene}-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
Overview
Description
2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include the use of reagents such as sodium borohydride (NaBH4) for reduction reactions, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide include:
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 2-{[methoxy(methyl)amino]methylidene}-N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide apart from similar compounds is its specific combination of functional groups and its potential for diverse applications in various fields of research. Its trifluoromethyl groups, in particular, contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-[[methoxy(methyl)amino]methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6N3O3/c1-29(32-2)11-16(17(30)27-14-7-3-12(4-8-14)19(21,22)23)18(31)28-15-9-5-13(6-10-15)20(24,25)26/h3-11H,1-2H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGXPPLIVQNEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C(C(=O)NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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